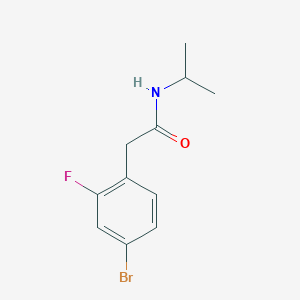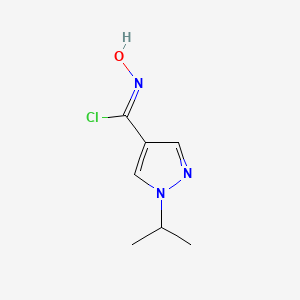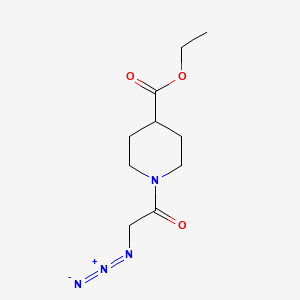![molecular formula C14H9IN2O B1411855 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde CAS No. 1973469-85-0](/img/structure/B1411855.png)
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Overview
Description
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine core with an iodo substituent and a benzaldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the iodination of a pyrrolo[2,3-b]pyridine derivative, followed by formylation to introduce the benzaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoic acid.
Reduction: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit specific enzymes or signaling pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine
- 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
Uniqueness
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is unique due to the presence of both an iodo substituent and a benzaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-13-7-17-14-12(13)5-11(6-16-14)10-3-1-2-9(4-10)8-18/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNWVQGLFJOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(NC=C3I)N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
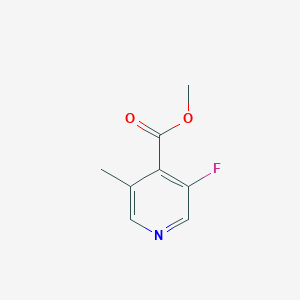
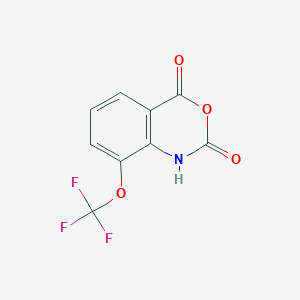
![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
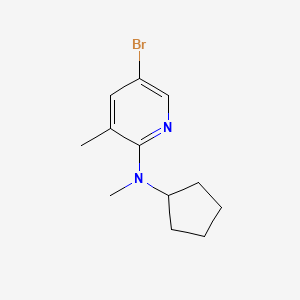
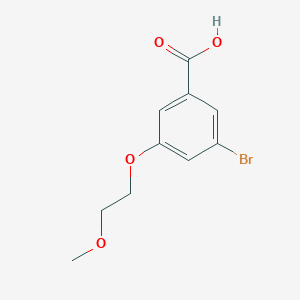
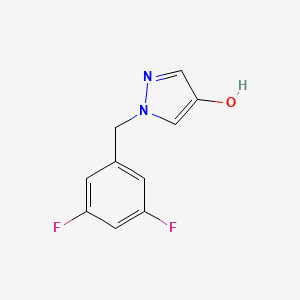

![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)

